N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(PYRIDIN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE -

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(PYRIDIN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Catalog Number: EVT-4858789
CAS Number:
Molecular Formula: C18H20N6OS
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound is structurally related to N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide due to the shared benzothiadiazole core, which is a key structural feature in both molecules. []
  • Relevance: The presence of the 2,1,3-benzothiadiazole core in both tizanidine and N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide makes them structurally related. []
  • Relevance: The structural similarity lies in the presence of the piperazine-acetamide moiety, linking it to N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide. []
  • Relevance: The shared piperazine-acetamide moiety is the structural link between these compounds and N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide. []
  • Relevance: The presence of the piperazine ring in HP236 and some of its metabolites makes them structurally relatable to N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide. []
  • Compound Description: Analog 24 is a CDK5 inhibitor that showed selective inhibition of CDK5 over CDK2 in cancer cell lines. It reduced Mcl-1 levels in a concentration-dependent manner and showed synergistic induction of apoptosis when combined with Bcl2 inhibitors in pancreatic cancer cell lines. It contains an acetamide group, similar to the target compound, but lacks the benzothiadiazole and piperazine moieties. []
  • Relevance: The presence of the acetamide group in both Analog 24 and N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide suggests a potential structural relationship. []
  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist. It contains a piperazine ring, although it's structurally distinct from the target compound due to the absence of the acetamide and benzothiadiazole moieties and the presence of a complex multi-ring system. []
  • Relevance: The presence of a piperazine ring, albeit in a different structural context, suggests a potential structural relationship with N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide. []
  • Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, structurally distinct from both the target compound and VUF11211. It also lacks the benzothiadiazole and piperazine features, instead featuring a pyrido[2,3-d]pyrimidine core and a distinct substitution pattern. []
  • Relevance: Although structurally different, NBI-74330's classification as a high-affinity CXCR3 antagonist, alongside VUF11211, provides a framework for understanding the potential biological activity of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide, especially if it also exhibits binding affinity for CXCR3. []
  • Relevance: The presence of the piperazine-acetamide moiety in both compound 7 and N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide highlights a key structural similarity. []

Properties

Product Name

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(PYRIDIN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C18H20N6OS/c25-17(20-15-5-3-6-16-18(15)22-26-21-16)13-24-10-8-23(9-11-24)12-14-4-1-2-7-19-14/h1-7H,8-13H2,(H,20,25)

InChI Key

DBNUJRJZHSALMV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=N2)CC(=O)NC3=CC=CC4=NSN=C43

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC(=O)NC3=CC=CC4=NSN=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.